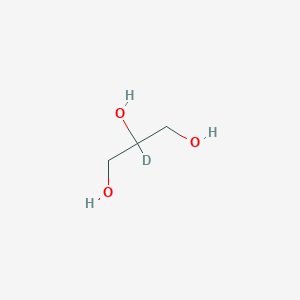

Glycerol-2-D1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H8O3 |

|---|---|

Molecular Weight |

93.10 g/mol |

IUPAC Name |

2-deuteriopropane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3D |

InChI Key |

PEDCQBHIVMGVHV-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C(CO)(CO)O |

Canonical SMILES |

C(C(CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Glycerol 2 D1

The synthesis of Glycerol-2-D1, a glycerol (B35011) molecule specifically labeled with deuterium (B1214612) at the second carbon position, is primarily achieved through specialized enzymatic or biosynthetic methods. These approaches are favored for their high degree of stereospecificity and regioselectivity, which are crucial for introducing an isotope at a precise location within the molecule.

One of the most effective methods involves the use of the enzyme Glycerol Dehydrogenase (GDH). harvard.edu GDH is a nicotinamide (B372718) cofactor-dependent oxidoreductase that catalyzes the interconversion of glycerol and its corresponding ketone, dihydroxyacetone. harvard.edu For the synthesis of this compound, the reaction is run in the reduction direction, starting from dihydroxyacetone. A deuterated reducing agent, such as formate-d1, is used to provide the deuterium atom. harvard.edu The enzyme specifically transfers the deuterium to the C-2 position of dihydroxyacetone, yielding the desired this compound. This enzymatic approach is highly valued for producing enantiomerically enriched and specifically labeled organic molecules. harvard.edu

Another potential route is through biosynthetic preparation using microorganisms. nih.govansto.gov.au This technique involves cultivating genetically modified or adapted microorganisms in a minimal medium where the primary carbon source is deuterated. nih.govansto.gov.au For instance, adapted strains of Escherichia coli can be grown in a medium containing deuterated glycerol (C₃D₈O₃) and heavy water (D₂O). nih.gov While this method is highly effective for producing perdeuterated molecules (where most hydrogen atoms are replaced by deuterium), achieving site-specific deuteration at only the C-2 position would require a more tailored approach. ansto.gov.au This could involve providing a specifically labeled precursor that the organism's metabolic pathways would incorporate without scrambling the label, or using a genetically engineered strain with a modified metabolic pathway. For example, the fermentation of glycerol by certain anaerobic bacteria like Anaerobium acetethylicum proceeds via glyceraldehyde-3-phosphate, involving key enzymes like glycerol dehydrogenase that could potentially be leveraged for specific labeling. nih.gov

Purification and Isolation Techniques for Glycerol 2 D1

Following its synthesis, Glycerol-2-D1 must be separated from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and byproducts. A multi-step purification strategy is often employed to achieve high purity.

Initial purification from crude mixtures, particularly those from bioprocesses, may involve steps like acidification to neutralize catalysts, followed by neutralization and precipitation of salts. mdpi.comfrontiersin.org Solvent extraction can also be used to separate the glycerol (B35011) from a complex aqueous phase. google.com For removing ionic contaminants, treatment with ion-exchange resins is a common and effective technique. mdpi.comfrontiersin.org

For fine purification and isolation of the isotopically labeled product, chromatographic techniques are indispensable.

Column Chromatography: A widely used method involves column chromatography with silica (B1680970) gel as the stationary phase. nih.govjove.com The crude product is loaded onto the column, and a gradient of solvents, such as an increasing concentration of ethyl acetate (B1210297) in hexane, is used to elute the components. jove.com Fractions are collected and analyzed, and those containing the pure this compound are combined. The solvent is then removed under reduced pressure to yield the purified compound. jove.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC is a powerful tool. nih.gov Reversed-phase (RP-HPLC) is often employed for the separation of glycerol and related compounds. nih.govnih.gov This technique separates molecules based on their hydrophobicity. nih.gov An isocratic mobile phase, for example, a mixture of methanol (B129727) and water, can be used with a suitable column to isolate the target compound. nih.gov The use of HPLC coupled with a mass spectrometer (HPLC-MS) can simultaneously separate and identify the isotopically labeled product with high precision. oiv.intresearchgate.net

Recrystallization: While glycerol is a liquid at room temperature, purification by crystallization can be achieved at low temperatures or by using a suitable solvent system. google.com The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. libretexts.orgmnstate.edu As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mnstate.eduualberta.ca For glycerol, this process may involve super-cooling followed by seeding with existing glycerin crystals to induce crystallization. google.com

A summary of these techniques is presented in the table below.

| Technique | Principle | Typical Application | Reference |

| Ion-Exchange Chromatography | Separation based on charge. Resins bind and remove charged impurities. | Removal of salts and ionic catalysts from crude reaction mixtures. | mdpi.comfrontiersin.org |

| Silica Gel Column Chromatography | Separation based on polarity. Compounds are eluted with a solvent gradient. | Primary purification of synthesized product from non-polar and moderately polar impurities. | nih.govjove.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity or hydrophobicity. | Final purification step to achieve high purity; separation of isotopologues. | nih.govnih.govresearchgate.net |

| Low-Temperature Recrystallization | Purification based on differential solubility at varying temperatures. | Final purification of the compound to a crystalline solid form. | google.comlibretexts.org |

Analytical Characterization and Quantification of Glycerol 2 D1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for the structural elucidation and quantification of Glycerol-2-D1. Different NMR methods provide specific insights into the location and amount of deuterium (B1214612) incorporation.

Proton Nuclear Magnetic Resonance (¹H NMR) for Deuterium Localization and Quantification

¹H NMR is instrumental in confirming the position of deuterium labeling. In an unlabeled glycerol (B35011) molecule, the protons on the C1 and C3 atoms are chemically equivalent, as are the two protons on the C2 atom, leading to characteristic signals in the ¹H NMR spectrum. researchgate.net The spectrum of glycerol in D₂O typically shows signals around δ 3.55, 3.58, and 3.78 ppm. researchgate.net When a deuterium atom replaces a proton at the C2 position, the corresponding proton signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. This allows for the direct localization of the deuterium label.

Quantitative ¹H NMR (qHNMR) can be employed to determine the extent of deuteration. By integrating the signal of the remaining protons and comparing it to an internal standard of known concentration, the quantity of the partially deuterated glycerol can be calculated. nih.govresearchgate.net For instance, the conversion of glycerol to glycerol carbonate can be monitored by comparing the integration of specific proton signals of both the reactant and the product. researchgate.net

Deuterium Nuclear Magnetic Resonance (²H NMR) for Tracer Studies

²H NMR spectroscopy is a highly effective tool for directly observing the deuterium nucleus. nih.gov This technique is particularly valuable in tracer studies where the metabolic fate of this compound is investigated. nih.gov The chemical shift of the deuterium signal in the ²H NMR spectrum confirms its presence and chemical environment within the molecule. In studies involving the fermentation of glucose with yeast, ²H NMR has been used to quantitatively track the site-specific transfer of deuterium from labeled substrates to products like glycerol. nih.gov The analysis of the ²H NMR spectra of reaction products, such as deuterated allyl alcohol derived from deuterated glycerol, can confirm the incorporation and position of deuterium atoms. rsc.org Furthermore, ²H NMR has been utilized to study the rotational dynamics of glycerol molecules in different environments, such as within protein matrices. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Conjunction with Deuterium Labeling

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The signals for the glycerol carbons typically appear in the region of 60–72 ppm. mdpi.com In unlabeled glycerol, the C1 and C3 carbons are equivalent, resulting in a single resonance, while the C2 carbon gives a separate signal. The introduction of a deuterium atom at the C2 position induces a small, but measurable, isotopic shift in the ¹³C NMR spectrum for the directly attached carbon (C2) and sometimes for adjacent carbons (C1 and C3). This isotopic shift can be used to confirm the site of deuteration.

In metabolic studies, ¹³C NMR is often used in conjunction with ¹³C-labeled glycerol to trace metabolic pathways. nih.gov For example, the metabolism of [U-¹³C₃]glycerol can be followed by observing the ¹³C labeling patterns in resulting metabolites like glucose and triacylglycerols (TAGs). nih.gov The presence of double- and triple-labeled glycerol moieties in TAGs can be distinguished, providing insights into pathways like gluconeogenesis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Table 1: Typical NMR Chemical Shifts for Glycerol

| Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H | C1-H, C3-H | ~3.55 - 3.78 |

| ¹H | C2-H | ~3.58 |

| ¹³C | C1, C3 | ~62.2 |

| ¹³C | C2 | ~70-72 |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions. researchgate.netmdpi.com

Application in Conformational Analysis of Glycerol-Derived Molecules

Deuterium labeling, including at the C2 position of glycerol, is a valuable tool in the conformational analysis of glycerol and its derivatives. By simplifying ¹H NMR spectra and allowing for the application of techniques like the Karplus equation analysis, deuterium substitution helps in determining the rotational isomerism around the C-C bonds of the glycerol backbone. mdpi.com These studies have revealed that glycerol in aqueous solution favors specific staggered conformers. mdpi.com Such conformational information is crucial for understanding the interactions of glycerol-derived molecules in biological systems. Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is another powerful technique that provides insights into the conformation and dynamics of proteins in the presence of co-solvents like glycerol. researchgate.netacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of compounds. It is a cornerstone for verifying the incorporation of deuterium in this compound and for quantifying its enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds. For the analysis of glycerol, a derivatization step is typically required to increase its volatility. nih.gov A common method involves converting glycerol to its more volatile tert-butyldimethylsilyl (tBDMS) or acetate (B1210297) derivative. nih.govprotocols.io

Once derivatized, the sample is introduced into the gas chromatograph, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized. For this compound, the mass spectrum will show a molecular ion peak (or a characteristic fragment ion peak) that is one mass unit higher than that of the unlabeled glycerol derivative, confirming the incorporation of a single deuterium atom.

By measuring the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) species, the isotopic enrichment of this compound can be accurately determined. nih.gov This method is essential for quality control in the synthesis of labeled compounds and for quantitative tracer studies in metabolic research. nih.govprotocols.io For instance, GC-MS methods have been developed to quantify tracer glucose and tracer glycerol in plasma to assess glucose kinetics and turnover. protocols.io

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of metabolites like this compound directly from biological matrices with minimal sample preparation. researchgate.net This method avoids the often complex derivatization steps required by other techniques, such as gas chromatography. researchgate.net

In a typical LC-MS setup for glycerol analysis, the sample undergoes a simple extraction before being separated isocratically by High-Performance Liquid Chromatography (HPLC). The separated analytes are then introduced into the mass spectrometer. Positive electrospray ionization (ESI) is a common ionization method, with selected ion monitoring (SIM) of sodium-adduct ions used for detection and quantification. researchgate.net For instance, in the analysis of deuterated glycerol standards, a linear relationship has been demonstrated between the known mole ratio of the deuterated glycerol to natural glycerol and the measured ion abundance ratio. researchgate.net

LC-MS can be used for the simultaneous analysis of multiple stable isotope tracers in a single run, enhancing efficiency in metabolic studies. researchgate.net For example, a method has been developed for the concurrent measurement of [1,1,2,3,3-²H₅]glycerol and [6,6-²H₂]glucose enrichments in human serum. researchgate.net The precision of such methods is notable, with within-day standard deviations for serum sample measurements being as low as 0.25 mole% excess for d₅-glycerol. researchgate.net

Table 1: LC-MS Parameters for Deuterated Glycerol Analysis

| Parameter | Setting |

|---|---|

| Chromatography | Isocratic HPLC |

| Ionization | Positive Electrospray Ionization (ESI) |

| Detection | Selected Ion Monitoring (SIM) of Sodium-Adduct Ions |

| Sample Preparation | Simple extraction, no derivatization required |

Isotope Ratio Mass Spectrometry (IRMS) for Positional Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique capable of determining the isotopic composition of elements within a molecule. When coupled with a separation technique like gas chromatography (GC-C-IRMS) or high-performance liquid chromatography (HPLC-IRMS), it allows for the positional analysis of isotopes. oiv.intoiv.int

In the context of this compound, IRMS can precisely measure the abundance of deuterium at specific positions within the glycerol backbone. This is particularly valuable in studies of metabolic pathways such as gluconeogenesis, where the position of the label provides information about the biochemical reactions the molecule has undergone. metsol.com For instance, the analysis of deuterium enrichment in plasma glucose, derived from deuterated water, is performed using GC-C-IRMS, which can detect enrichment levels as low as 0.001% with high accuracy and precision. metsol.com

The process for GC-C-IRMS involves the chromatographic separation of the analyte, which is then combusted at high temperatures (e.g., 1450°C) to produce gases like hydrogen or carbon dioxide. oiv.intmetsol.com These gases are then introduced into the IRMS for isotopic ratio measurement. oiv.int HPLC-IRMS operates on a similar principle, where the separated analyte is oxidized online before entering the mass spectrometer. oiv.int

Table 2: Comparison of IRMS Coupling Techniques for Glycerol Analysis

| Technique | Principle |

|---|---|

| GC-C-IRMS | Gas chromatographic separation followed by combustion and IRMS analysis. oiv.int |

| HPLC-IRMS | High-performance liquid chromatographic separation followed by online oxidation and IRMS analysis. oiv.int |

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful method used to determine the synthesis rates of biological polymers and the isotopic enrichment of their precursor pools. uva.nlnih.gov This technique analyzes the distribution of mass isotopomers in a molecule that has been synthesized from a labeled precursor. researchgate.net

In the study of glycerol metabolism, MIDA can be applied to understand the contribution of different metabolic pathways to the synthesis of triacylglyceride glycerol. researchgate.net For example, by labeling the glycerol moiety with deuterium from ²H₂O, the number of hydrogen atoms incorporated from water into the C-H bonds of glycerol reflects its metabolic origin (glycolytic versus glyceroneogenic). researchgate.net This is calculated through a combinatorial analysis of the mass isotopomer distribution in the triacylglyceride glycerol. researchgate.net

Research has shown that MIDA, when used with tracers like [2-¹³C]glycerol, can be a valid method for measuring gluconeogenesis. nih.gov However, the accuracy of in vivo measurements may require high tracer infusion rates, which could potentially perturb the metabolic pathway being studied. nih.gov It has also been noted that using [¹³C]glycerol can sometimes lead to labeling patterns in glucose that are inconsistent with formation from a single, uniformly enriched triose phosphate pool, suggesting complexities like substrate cycling between glycerol and triose phosphates. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of this compound, providing the necessary separation from other components in complex mixtures, which is a prerequisite for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of glycerol and its isotopologues. researchgate.net It is often coupled with mass spectrometry (LC-MS) or isotope ratio mass spectrometry (HPLC-IRMS) for enhanced detection and analysis. researchgate.netoiv.int

HPLC methods for glycerol analysis can be tailored to the specific requirements of the study. For instance, isocratic separation is often sufficient for resolving glycerol from other metabolites in serum samples. researchgate.net The choice of column is critical for achieving the desired separation. For example, carbohydrate-type columns are used in the HPLC-IRMS analysis of glycerol in wine, enabling separation from other wine components without the need for organic solvents. oiv.intoiv.int

The quantification of glycerol using HPLC can be highly precise. When used with appropriate detectors, such as refractive index detectors or mass spectrometers, and calibration with standards, HPLC provides reliable quantitative data. rsc.orgthermofisher.com For instance, in the analysis of free glycerol in biodiesel, HPLC methods have been developed with low limits of detection (LOD) and quantification (LOQ). thermofisher.com

Table 3: HPLC Conditions for Glycerol Analysis

| Parameter | Example Application | Details |

|---|---|---|

| Column | Analysis of glycerol in wine | HyperREZ Carbohydrate H+ column oiv.int |

| Mobile Phase | General glycerol analysis | Aqueous solutions, sometimes with modifiers like acetic acid researchgate.net |

| Detection | Quantification in serum | Mass Spectrometry (as part of LC-MS) researchgate.net |

| Detection | General quantification | Refractive Index Detector rsc.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a widely used and highly sensitive method for the analysis of glycerol. researchgate.net Since glycerol is not inherently volatile, it must first be converted into a volatile derivative before GC analysis. researchgate.netresearchgate.net A common derivatization agent is N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), which converts glycerol into its trimethylsilyl (B98337) (TMS) ether. researchgate.netresearchgate.net

This technique allows for the quantification of glycerol and its isotopically labeled forms, such as this compound, in various biological samples. researchgate.net The use of a deuterated internal standard, like five-fold deuterated glycerol, can improve the accuracy and precision of the quantification. researchgate.net GC-MS methods have been validated with low limits of detection and quantification, demonstrating good linearity and precision. researchgate.net

GC is also a key component of GC-C-IRMS, where it provides the initial separation of the derivatized glycerol before combustion and isotopic analysis. oiv.intresearchgate.net The choice of a polar capillary column is typical for the separation of derivatized glycerol from other components. oiv.int

Table 4: GC-MS Method for Glycerol Analysis

| Step | Description |

|---|---|

| Derivatization | Conversion of glycerol to a volatile form using agents like MSTFA. researchgate.net |

| Internal Standard | Use of a deuterated glycerol standard for improved quantification. researchgate.net |

| Separation | Chromatographic separation on a polar capillary column. oiv.int |

| Detection | Mass spectrometric analysis of the eluted derivatives. researchgate.net |

Thin Layer Chromatography (TLC) in Deuterated Compound Detection

Thin Layer Chromatography (TLC) offers a rapid and inexpensive method for the detection of compounds like glycerol. scribd.comnih.gov While not as quantitative as HPLC or GC, TLC can be a valuable screening tool. scribd.com

In the context of deuterated compounds, TLC can be used for qualitative analysis and to monitor the progress of reactions. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. researchgate.net After development, the spots can be visualized using various staining agents, such as potassium permanganate (B83412) solution, which reacts with glycerol to produce a visible spot. researchgate.net

For more sensitive detection, autoradiography can be used if the compound is radiolabeled. researchgate.net While direct detection of a deuterated compound like this compound on a TLC plate solely based on its isotopic nature is not standard, TLC is useful for separating it from non-deuterated analogues or other impurities, with subsequent analysis by other techniques if needed. The technique's simplicity and low cost make it suitable for initial purity assessments or for use in settings with limited laboratory facilities. scribd.comnih.gov

Applications of Glycerol 2 D1 in Biochemical and Systems Biology Research

Elucidation of Metabolic Pathways and Intermediates

The use of stable isotope-labeled compounds has become an indispensable tool in modern biochemistry and systems biology for tracing the fate of molecules through complex metabolic networks. Glycerol-2-D1, a deuterated isotopologue of glycerol (B35011), serves as a powerful tracer for elucidating the dynamics of several central metabolic pathways. By introducing this compound into a biological system, researchers can track the deuterium (B1214612) label as it is incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes, providing a detailed picture of cellular metabolism under different physiological or pathological conditions.

Tracing Carbon Flux in Glycolysis and Gluconeogenesis

Glycerol is a key substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This compound can be used to trace the contribution of the glycerol backbone to newly synthesized glucose. Upon entering the cell, glycerol is phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis and gluconeogenesis. nih.govwikipedia.org The deuterium label at the C2 position of glycerol is retained in DHAP and subsequently incorporated into glucose via the gluconeogenic pathway.

Studies using isotopically labeled glycerol, such as [2-13C]glycerol, have demonstrated the ability to quantify the contribution of glycerol to glucose production. physiology.org For instance, in studies with isolated rat livers, labeled glycerol was used to demonstrate that gluconeogenesis accounted for over 90% of glucose production under starved conditions. physiology.org Similarly, in vivo studies in rats using [2-13C]glycerol showed that gluconeogenesis contributed significantly to glucose production, with the exact percentage depending on the fasting state of the animal. physiology.org While these studies used a carbon isotope, the principle of tracing the glycerol backbone remains the same for this compound. The deuterium label allows for the tracking of the glycerol-derived carbon skeleton as it moves through the gluconeogenic pathway to form glucose.

The fate of the glycerol carbon backbone can also be followed through the tricarboxylic acid (TCA) cycle. Research using [U-13C3]glycerol has revealed that in certain metabolic states, such as in individuals with hepatic steatosis, there is an increased metabolism of glycerol through the TCA cycle before its incorporation into glucose. This indicates that the glycerol backbone can be used not only for direct glucose synthesis but also as a source of carbon for the TCA cycle, which plays a central role in cellular energy metabolism.

Investigation of Glycerol-Phosphate Shuttles

The glycerol-phosphate shuttle is a crucial mechanism, particularly in skeletal muscle and the brain, for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.org This shuttle involves the conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate in the cytoplasm, a reaction that oxidizes NADH to NAD+. Glycerol-3-phosphate then moves to the inner mitochondrial membrane, where it is oxidized back to DHAP by a mitochondrial dehydrogenase, which in turn reduces FAD to FADH2. wikipedia.org

The use of deuterated glycerol, such as this compound, can provide insights into the activity and dynamics of this shuttle. A study utilizing [2-2H]glycerol in isolated hepatocytes demonstrated the transfer of deuterium between sn-glycerol 3-phosphate molecules, indicating active processing of this intermediate. nih.gov The study also showed that the oxidation of sn-glycerol 3-phosphate in the cytosol led to the labeling of malate and lactate (B86563), providing evidence for the link between glycerol metabolism and other cytosolic redox reactions. nih.gov By tracing the deuterium from this compound into glycerol-3-phosphate and observing its subsequent metabolic fate, researchers can infer the activity of the glycerol-phosphate shuttle and its contribution to mitochondrial respiration.

Insights into Triglyceride Synthesis and Lipolysis Pathways

This compound is an invaluable tracer for studying the dynamics of triglyceride (TG) metabolism, which encompasses both synthesis (lipogenesis) and breakdown (lipolysis). The rate of appearance of glycerol in the plasma is a direct indicator of whole-body lipolysis, as glycerol released from the breakdown of triglycerides in adipose tissue cannot be readily reutilized by adipocytes due to the low activity of glycerol kinase. metsol.combioscientifica.com

Stable isotope tracers of glycerol, such as D5-glycerol, are commonly used in tracer dilution studies to quantify the rate of lipolysis. metsol.comnih.gov In these studies, a known amount of labeled glycerol is infused, and its dilution by endogenously released unlabeled glycerol is measured, allowing for the calculation of the rate of glycerol appearance. nih.gov This technique has been instrumental in understanding how lipolysis is regulated under various conditions, such as fasting and in response to insulin. bioscientifica.com this compound can be used in a similar manner to quantify lipolytic rates.

Conversely, the incorporation of the deuterium label from this compound into the glycerol backbone of triglycerides provides a measure of triglyceride synthesis. By administering the labeled glycerol and subsequently measuring its enrichment in the glycerol moiety of triglycerides in different tissues or lipoprotein fractions, researchers can determine the rate of triglyceride synthesis and turnover. nih.govresearchgate.net This approach has been used to investigate very low-density lipoprotein (VLDL)-triglyceride secretion from the liver and has provided crucial insights into the pathophysiology of various metabolic diseases. nih.gov

| Parameter Measured | Isotopic Tracer Example | Key Finding |

| Rate of Lipolysis | D5-Glycerol | The rate of appearance of glycerol is a direct index of lipolysis. metsol.com |

| Triglyceride Synthesis | Labeled Glycerol | Allows for the quantification of the rate of incorporation of glycerol into triglycerides. nih.govresearchgate.net |

| VLDL-Triglyceride Secretion | Labeled Glycerol | Provides information on the secretion rate of VLDL and its components from the liver. nih.gov |

Unraveling Intermediary Metabolism and Anaplerotic Reactions

Glycerol metabolism is intricately connected to central intermediary metabolism, including the TCA cycle. Anaplerotic reactions are those that replenish the intermediates of the TCA cycle that are withdrawn for biosynthetic purposes. wikipedia.org Glycerol can serve as an anaplerotic substrate by being converted to DHAP, which can then enter glycolysis to produce pyruvate. Pyruvate can subsequently be converted to oxaloacetate, a key TCA cycle intermediate. wikipedia.org

Studies in microorganisms like Saccharomyces cerevisiae have investigated the role of different anaplerotic pathways during growth on glycerol. nih.gov These studies have shown that both pyruvate carboxylase and the glyoxylate cycle are involved in replenishing TCA cycle intermediates when glycerol is the sole carbon source. nih.gov By using this compound, researchers can trace the flow of the deuterium label from glycerol into TCA cycle intermediates, thereby elucidating the activity of these anaplerotic pathways. This provides a deeper understanding of how cells maintain the integrity of the TCA cycle while utilizing glycerol for both energy production and biosynthesis.

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.net Isotope-assisted MFA (iMFA) involves the use of stable isotope tracers, such as this compound, to provide detailed information about the flow of metabolites through the metabolic network. nih.gov

Determination of Intracellular Flux Distributions in Living Systems

The core principle of iMFA is to introduce an isotopically labeled substrate into a system at a metabolic steady state and then measure the isotopic labeling patterns of intracellular metabolites. mdpi.com These labeling patterns are a direct consequence of the relative fluxes through the different metabolic pathways. By using a computational model of the metabolic network, the measured labeling distributions can be used to calculate the intracellular fluxes that are not directly measurable. nih.govmdpi.com

This compound can be used as a tracer in iMFA studies to probe the fluxes through glycerol-utilizing pathways. For example, in studies of co-metabolism of glycerol and glucose in Escherichia coli, 13C-labeled glycerol and glucose were used to decipher the flux distributions in wild-type and mutant strains. researchgate.net These studies revealed how the cells adjust their metabolic fluxes in response to genetic modifications and changes in substrate availability. researchgate.net Similarly, iMFA with this compound can be applied to various biological systems, from microorganisms to mammalian cells, to obtain a quantitative understanding of metabolic phenotypes in health and disease.

The data obtained from such studies can be presented in the form of flux maps, which visually represent the flow of metabolites through the network. For instance, a simplified flux distribution for glycerol metabolism could be represented as follows:

| Reaction | Relative Flux (Arbitrary Units) |

| Glycerol Uptake | 100 |

| Glycerol -> Glycerol-3-Phosphate | 100 |

| Glycerol-3-Phosphate -> DHAP | 95 |

| DHAP -> Glycolysis | 60 |

| DHAP -> Gluconeogenesis | 35 |

| Glycerol-3-Phosphate -> Triglyceride Synthesis | 5 |

This quantitative data, derived from the isotopic labeling patterns provided by tracers like this compound, is crucial for understanding the regulation of metabolic networks and for identifying potential targets for metabolic engineering or therapeutic intervention.

Dynamic Assessment of Substrate Turnover Rates

No studies were found that employ this compound for the dynamic assessment of substrate turnover rates. Research in this area typically involves isotopically labeled compounds to trace their metabolic fate over time, but specific data on the turnover rates of this compound is not present in the current body of scientific literature.

Enzyme Mechanism and Kinetics Studies

While the use of deuterated compounds is a cornerstone of enzyme mechanism and kinetics studies, particularly for investigating kinetic isotope effects, there is a lack of specific research that applies this compound to the enzymes involved in glycerol metabolism.

Investigation of Deuterium Kinetic Isotope Effects (KIE)

No experimental data is available on the deuterium kinetic isotope effects (KIE) resulting from the enzymatic processing of this compound. Such studies would provide valuable insight into the rate-limiting steps of glycerol-metabolizing enzymes, but they have not been documented.

Delineation of Enzymatic Reaction Mechanisms

There are no published reports that use this compound as a probe to delineate the reaction mechanisms of glycerol-metabolizing enzymes. Tracing the deuterium label from this specific position could offer mechanistic insights, but this has not been explored in the available research.

Structural-Functional Relationship Analysis of Glycerol-Metabolizing Enzymes

No structural or functional studies of glycerol-metabolizing enzymes have been conducted using this compound. Such an analysis could reveal subtle changes in enzyme conformation or dynamics upon substrate binding, but this specific area remains uninvestigated.

Insufficient Data to Generate Article on "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data and detailed research findings concerning the chemical compound "this compound" to generate a thorough, informative, and scientifically accurate article based on the requested outline.

The performed searches did not yield specific studies, data tables, or detailed research findings on the application of this compound in the following areas:

Tracing Carbon Assimilation and Dissimilation in Microorganisms

Metabolic Engineering for Enhanced Bioproduct Synthesis

Optimization of Biotechnological Fermentation Processes

Studies on Protein Turnover and Synthesis in Cell Cultures

While general information on glycerol metabolism, fermentation, and the use of other isotopic tracers (such as ¹³C-labeled glycerol and other deuterated forms of glycerol) is available, the strict requirement to focus solely on "this compound" cannot be met without resorting to speculation or improper extrapolation from other compounds. This would not adhere to the standards of scientific accuracy.

Consequently, the request to generate an article with the specified structure and content for "this compound" cannot be fulfilled at this time due to the lack of specific, publicly available research on this particular isotopic tracer.

Theoretical and Computational Frameworks for Glycerol 2 D1 Studies

Stoichiometric Metabolic Network Reconstruction and Modeling

At the foundation of any metabolic flux analysis is a well-defined model of the metabolic network. This process begins with stoichiometric metabolic network reconstruction, a systematic approach to cataloging all known metabolic reactions within an organism or specific cell type and their corresponding stoichiometry.

Network Reconstruction: The reconstruction process involves compiling a comprehensive list of metabolic reactions from genomic and biochemical literature. For a study involving Glycerol-2-D1, the network must include all relevant pathways for glycerol (B35011) metabolism. This typically includes:

Glycerol Kinase: Phosphorylates glycerol to glycerol-3-phosphate.

Glycerol-3-Phosphate Dehydrogenase: Converts glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), a key glycolytic intermediate.

Pathways downstream of DHAP: Glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Lipid Synthesis: Incorporation of the glycerol backbone into triglycerides and phospholipids.

Stoichiometric Matrix (S-matrix): The reconstructed network is mathematically represented as a stoichiometric matrix (S). In this matrix, each row corresponds to a metabolite, and each column represents a reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction—negative for reactants and positive for products.

For example, the initial steps of this compound metabolism would be represented in the S-matrix. The reaction catalyzed by glycerol kinase is: this compound + ATP -> Glycerol-3-phosphate-2-D1 + ADP

This reaction would have corresponding entries in the columns for glycerol kinase and rows for each participating metabolite.

Atom Transition Mapping: Crucially for isotope tracing studies, the model must also include atom transition maps. These maps detail the fate of each atom from a substrate to a product in a given reaction. For this compound, the model must track the position of the deuterium (B1214612) atom. When glycerol-3-phosphate-2-D1 is converted to DHAP, the deuterium atom remains on the central carbon. As DHAP is isomerized to glyceraldehyde-3-phosphate (GAP) and proceeds through glycolysis, the model tracks the deuterium's position in all subsequent intermediates and products, such as lactate (B86563), pyruvate, and amino acids derived from TCA cycle intermediates.

Flux Balance Analysis (FBA): Once the stoichiometric model is established, flux balance analysis (FBA) can be used to predict the distribution of metabolic fluxes. FBA assumes that during balanced growth, the concentrations of intracellular metabolites are at a steady state. This is represented by the equation S * v = 0, where v is the vector of all reaction rates (fluxes). Since the system is typically underdetermined (more reactions than metabolites), linear programming is used to find a feasible flux distribution that optimizes a specific biological objective, such as maximizing biomass production. This provides a foundational flux map that can be further refined with isotopic data.

| Model Component | Description | Relevance to this compound Studies |

| Reaction Network | A comprehensive list of all biochemical reactions in the system. | Must include all pathways of glycerol uptake and metabolism. |

| Stoichiometric Matrix (S) | A mathematical representation of the network's stoichiometry. | Forms the basis for mass balance equations that constrain metabolic fluxes. |

| Atom Transition Maps | Detailed tracking of the fate of individual atoms through reactions. | Essential for predicting how the deuterium from this compound will label downstream metabolites. |

| Flux Balance Analysis (FBA) | A computational method to predict flux distributions based on stoichiometry and an objective function. | Provides an initial, constraint-based prediction of metabolic behavior before incorporating isotope tracing data. |

Isotopomer/Isotopologue Tracing Models for Data Interpretation

The core of a this compound tracing experiment is the measurement of mass isotopologue distributions (MIDs) in various metabolites. An isotopologue is a molecule that differs only in its isotopic composition. For example, after introducing this compound, a downstream metabolite like lactate can exist as unlabeled (M+0), or labeled with one deuterium (M+1). The relative abundance of these isotopologues, measured by MS or NMR, contains detailed information about the pathway fluxes.

Isotopomer Spectral Analysis (ISA): Specialized models are required to interpret these MIDs. These models simulate the expected MIDs for a given set of metabolic fluxes and compare them to the experimentally measured data. The process involves:

Defining the Tracer: The model is initialized with the known isotopic composition of the substrate, in this case, this compound (predominantly M+1).

Simulating Label Propagation: Using the atom transition maps established during network reconstruction, the model calculates how the deuterium label propagates through the network for a given flux distribution. For example, if glycerol is the sole source for gluconeogenesis, the resulting glucose molecules will carry the deuterium label in specific positions.

Accounting for Dilution: The model also accounts for contributions from unlabeled endogenous sources, which will dilute the isotopic enrichment of the metabolite pools.

Generating Predicted MIDs: The simulation generates a theoretical MID for each measured metabolite.

The specific labeling pattern from this compound is particularly informative. The deuterium on the second carbon of glycerol is transferred to the second carbon of DHAP. This label can then be traced through lower glycolysis and into the TCA cycle via pyruvate. The presence and position of this deuterium in metabolites like serine (derived from 3-phosphoglycerate), alanine (B10760859) (from pyruvate), and aspartate or glutamate (B1630785) (from TCA cycle intermediates) can resolve the relative activities of different pathways. 2H NMR is a particularly powerful technique for these studies as it can determine the specific position of the deuterium within a molecule, providing more constraints on the flux model than MS alone. nih.govresearchgate.netresearchgate.net

Computational Simulations for Flux Prediction and Experimental Design

Before conducting resource-intensive animal or cell culture experiments, computational simulations are used to predict the outcomes and optimize the experimental design. This ensures that the collected data will be maximally informative for flux determination.

Optimal Tracer Selection: While the tracer is specified as this compound, computational tools can be used to confirm its suitability for answering a particular research question. researchgate.net Simulations can compare different labeling strategies (e.g., this compound vs. [U-13C]glycerol) to see which one provides better resolution for the fluxes of interest. The goal is to select a tracer that generates unique and measurable labeling patterns for different metabolic scenarios.

Experimental Design Simulation: Simulations help to refine key experimental parameters:

Tracer Concentration and Infusion Rate: The model can predict the level of isotopic enrichment in key metabolites based on different tracer infusion protocols. This helps in choosing a rate that is high enough to produce a detectable signal but low enough to avoid perturbing the metabolic system.

Sampling Time Points: For dynamic labeling experiments, simulations can predict how quickly different metabolite pools will reach isotopic steady state. This informs the selection of optimal time points for sample collection to capture the kinetics of label incorporation.

Metabolites to Measure: Sensitivity analysis can identify which downstream metabolites will have labeling patterns that are most sensitive to changes in the fluxes of interest. This allows researchers to focus their analytical efforts on the most informative measurements.

By running simulations across a range of possible flux distributions, researchers can generate in silico data to test the robustness of their analytical and computational methods. This process helps identify potential challenges, such as highly correlated fluxes that may be difficult to distinguish, and allows for the refinement of the metabolic model and experimental plan before any wet lab work is performed. nih.gov

| Simulation Aspect | Purpose | Example Application for this compound |

| Flux Prediction | To estimate the expected isotopic enrichment in metabolites under specific conditions. | Predict the M+1 enrichment of lactate and glutamate based on an assumed rate of glycerol utilization. |

| Sensitivity Analysis | To determine which fluxes have the greatest impact on the labeling of specific metabolites. | Identify that the labeling of serine is highly sensitive to flux through glycolysis versus the serine synthesis pathway. |

| Optimal Experimental Design | To refine experimental parameters to maximize the precision of flux estimates. | Determine the ideal duration of a this compound infusion to achieve isotopic steady state in hepatic glycogen. |

Statistical Analysis of Isotopic Data

Once experimental data are collected, a rigorous statistical analysis is essential to estimate metabolic fluxes and determine the confidence in those estimates. The process involves fitting the computational model to the measured data and evaluating the quality of that fit.

Parameter Estimation: Metabolic fluxes are not measured directly but are estimated by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the computational model. This is typically achieved using a least-squares regression approach. The objective is to find the set of flux values (v) that minimizes the sum of squared residuals (SSR), which is the variance-weighted difference between measurements and model predictions.

Goodness-of-Fit Analysis: After a best-fit flux map is obtained, its statistical validity must be assessed. The goodness-of-fit is evaluated using a chi-squared (χ²) statistical test. This test determines if the discrepancies between the measured and simulated data are consistent with the known measurement errors. If the model provides a poor fit to the data, it may indicate that the metabolic network is incomplete, contains incorrect atom transitions, or that the system was not at an isotopic steady state as assumed.

Confidence Intervals: A single best-fit value for a flux is insufficient; a key output of the statistical analysis is the confidence interval for each estimated flux. nih.gov Due to the nonlinear relationship between fluxes and isotopic measurements, calculating accurate confidence intervals is not trivial. Methods like Monte Carlo simulations or parameter continuation are often employed. nih.govresearchgate.net These intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). Wide confidence intervals for a particular flux indicate that its value is not well-determined by the available data, suggesting that a different experimental design or additional measurements may be needed. nih.gov The comparison of flux confidence intervals between different experimental conditions is used to determine if observed changes in metabolism are statistically significant. nih.gov

Future Perspectives and Advanced Research Methodologies for Glycerol 2 D1

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Fluxomics)

The true potential of Glycerol-2-D1 is unlocked when its metabolic fate is analyzed within the broader context of cellular function. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological processes. mdpi.comresearchgate.net The integration of stable isotope tracing with these high-throughput techniques is crucial for building comprehensive models of metabolic networks. researchgate.netembopress.org

Metabolomics: Tracer-based metabolomics using this compound allows for the precise tracking of the deuterium (B1214612) label as it is incorporated into downstream metabolites. acs.orgalfa-chemistry.com This approach moves beyond static concentration measurements to provide dynamic information on metabolic flux. nih.govmdpi.com By analyzing the mass isotopologue distribution in metabolites, researchers can elucidate the activity of specific pathways, such as glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway. mdpi.comnih.gov For example, the appearance of the deuterium label in 3-phosphoglycerate (B1209933) or lactate (B86563) would confirm the flux of the glycerol (B35011) backbone through the lower part of glycolysis.

Proteomics: While metabolomics tracks the metabolites, proteomics can reveal changes in the abundance and post-translational modifications of enzymes that catalyze these transformations. By correlating the metabolic flux data from this compound tracing with proteomic profiles, researchers can identify key enzymatic control points. For instance, an observed change in the flux of glycerol into glucose, as traced by this compound, could be linked to altered expression levels or phosphorylation status of enzymes like glycerol kinase or fructose-1,6-bisphosphatase. aging-us.com This integrated approach helps to build a more complete picture of metabolic regulation, from the gene to the metabolite. oup.com

Fluxomics: Fluxomics aims to quantify the rates of metabolic reactions within a biological system. nih.govmdpi.com Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that uses data from stable isotope labeling experiments to calculate intracellular fluxes. mdpi.comnih.gov this compound can serve as a critical tracer in iMFA studies to constrain models of central carbon metabolism. mit.edu Its specific labeling pattern provides unique information that can help to resolve complex flux distributions, especially when used in combination with other tracers like ¹³C-glucose. oup.com This allows for a more precise determination of pathway utilization and the identification of metabolic bottlenecks or rerouting in response to genetic or environmental perturbations.

The following table illustrates how data from this compound tracing could be integrated with other omics data to generate novel insights.

| Omics Layer | Data Generated with this compound | Integrated Research Question | Potential Finding |

| Metabolomics | Quantification of deuterium enrichment in glycolytic and gluconeogenic intermediates. | How does a specific drug affect glucose production from glycerol? | The drug inhibits gluconeogenesis, evidenced by reduced deuterium in glucose and accumulation in glycerol-3-phosphate. |

| Proteomics | Relative quantification of metabolic enzyme abundance and phosphorylation status. | Which enzymes are responsible for the observed change in glycerol metabolism? | The drug induces phosphorylation of glycerol kinase, reducing its activity. |

| Fluxomics | Calculation of absolute reaction rates in central carbon metabolism. | What is the quantitative impact on overall cellular metabolic flux? | The flux from glycerol to glucose is reduced by 50%, while flux into lipid synthesis is unchanged. |

Development of Novel Deuterium Labeling Strategies and Combinatorial Tracers

The utility of this compound can be greatly enhanced through its use in sophisticated labeling experiments that go beyond single-tracer studies. The development of novel strategies focuses on combinatorial approaches and the synthesis of multiply labeled molecules to probe metabolism with higher resolution.

Combinatorial Tracers: The simultaneous use of multiple isotopic tracers, such as this compound and [U-¹³C₆]-glucose, can provide complementary information and allow for more robust flux analysis. mdpi.com This "multi-tracer" approach enables the deconvolution of complex metabolic networks where multiple substrates contribute to the same metabolite pools. nih.gov For example, by tracking both the deuterium from glycerol and the ¹³C from glucose, researchers can precisely quantify the relative contributions of gluconeogenesis and glycogenolysis to hepatic glucose production. mdpi.com

Future research will likely focus on designing optimal tracer combinations to answer specific biological questions. This involves creating computational models to predict which set of tracers will provide the most informative data for a given metabolic network. mdpi.com

Novel Labeling Patterns: While this compound is valuable, the synthesis of other specifically deuterated glycerol isotopologues could provide additional insights. For instance, comparing the metabolic fate of this compound with that of Glycerol-1,3-D2 could help to dissect the stereospecificity of certain enzymatic reactions. Protocols for the synthesis of specifically deuterated nucleotides from deuterated glucose or glycerol have been established, showcasing the feasibility of creating a wider array of deuterated metabolic probes. scienceopen.com

The table below outlines potential combinatorial tracer experiments involving this compound.

| Tracer 1 | Tracer 2 | Biological Question | Expected Outcome |

| This compound | [U-¹³C₆]-Glucose | Relative contribution of glycerol and glucose to the TCA cycle. | Quantify the flux of each substrate into acetyl-CoA and anaplerotic pathways. |

| This compound | [¹⁵N₂]-Glutamine | Interplay between glycerol metabolism and amino acid synthesis. | Determine how glycerol carbon is incorporated into amino acids versus how glutamine nitrogen is used. nih.gov |

| This compound | Deuterated Water (D₂O) | Rates of de novo lipogenesis versus glycerol backbone recycling. | Differentiate between newly synthesized glycerol-3-phosphate and that derived directly from circulating glycerol. nih.govmetsol.com |

Advancements in High-Resolution Analytical Detection and Quantification Techniques

The accurate detection and quantification of deuterated metabolites are paramount for the successful application of this compound as a tracer. Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are pushing the boundaries of sensitivity and resolution.

Mass Spectrometry: High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) or Orbitrap-based systems, is essential for resolving the isotopic labeling patterns of metabolites. acs.orgnih.gov These instruments can distinguish between molecules with very small mass differences, allowing for the accurate quantification of mass isotopologues. nih.gov Tandem mass spectrometry (MS/MS) further aids in the structural elucidation of metabolites and can sometimes provide information on the positional distribution of the isotope label within the molecule. nih.gov The development of improved ionization techniques and sample preparation methods continues to enhance the sensitivity and reduce the matrix effects in complex biological samples. researchgate.net

The following table compares the key features of MS and NMR for the analysis of this compound experiments.

| Analytical Technique | Strengths | Limitations |

| Mass Spectrometry (MS) | High sensitivity, high throughput, suitable for complex mixtures. nih.gov | Often requires derivatization, positional information can be limited. researchgate.net |

| NMR Spectroscopy | Provides precise positional information of the label, non-destructive. mdpi.com | Lower sensitivity, requires higher sample concentrations. mdpi.com |

Exploration of this compound in New Biological Systems and Model Organisms for Mechanistic Discovery

While much of metabolic research has focused on traditional model organisms like E. coli and yeast, applying this compound tracing to a broader range of biological systems holds immense potential for novel discoveries. researchgate.netuniprot.org Exploring the metabolic nuances of non-canonical model organisms can reveal unique metabolic adaptations and conserved metabolic principles.

Non-Canonical Model Organisms: The use of this compound in organisms with unique metabolic capabilities, such as extremophiles, photosynthetic bacteria, or organisms in symbiotic relationships, can uncover novel metabolic pathways or regulatory mechanisms. For example, studying glycerol metabolism in a thermophilic bacterium could reveal enzymes with unique stability and kinetic properties.

Disease Models: In the context of human health, this compound can be used in more complex disease models, such as organoids or specialized animal models, to study metabolic reprogramming in diseases like cancer or non-alcoholic fatty liver disease (NAFLD). ucl.ac.uk For instance, tracing glycerol metabolism in a mouse model of Huntington's disease could provide insights into neuronal energy deficits. isotope.com The transparency and rapid development of zebrafish embryos make them an excellent model for in vivo imaging of metabolic processes using deuterated probes. biorxiv.org

Ecological and Environmental Systems: The application of stable isotope tracers is also expanding into ecology and environmental science. This compound could be used to trace carbon flow through microbial communities in different environments, such as the gut microbiome or soil ecosystems, providing a deeper understanding of metabolic interactions between different species.

The following table provides examples of how this compound could be applied in novel research contexts.

| Biological System/Model | Research Area | Potential Mechanistic Discovery |

| Chlamydomonas reinhardtii (Green Alga) | Photosynthesis and Biofuel Production | Elucidate the interaction between phototrophic and heterotrophic metabolism of glycerol. |

| Zebrafish (Danio rerio) Embryo | Developmental Biology | Real-time imaging of glycerol utilization during organogenesis and its role in lipid deposition. biorxiv.org |

| Human Gut Organoids | Microbiome-Host Interaction | Determine how microbial metabolites affect glycerol metabolism in intestinal epithelial cells. |

| Trichoderma reesei (Fungus) | Industrial Biotechnology | Optimize glycerol as a carbon source for the production of industrial enzymes. cam.ac.uk |

By pushing the boundaries of analytical technology and expanding the scope of biological systems under investigation, research utilizing this compound is set to continue providing fundamental insights into the intricate and dynamic world of metabolism.

Q & A

Basic: How is glycerol-2-D1 synthesized and characterized in laboratory settings?

Methodological Answer:

Synthesis typically involves isotopic labeling via catalytic deuteration or enzymatic exchange. For example, selective deuteration at the C2 position can be achieved using deuterium oxide (D₂O) under controlled pH and temperature to minimize scrambling . Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation (e.g., absence of proton signal at C2) and mass spectrometry (MS) to verify isotopic purity (>98% D-enrichment) . Replicate analyses (3–5 runs) are critical to validate consistency, as outlined in experimental design guidelines for chemical reproducibility .

Basic: What are the key considerations for ensuring reproducibility in experiments involving this compound?

Methodological Answer:

- Replication: Follow tabulated replication requirements (e.g., Table 5 in experimental design guidelines mandates ≥3 replicates for quantitative analyses) to minimize variability .

- Documentation: Record exact reaction conditions (solvent, temperature, catalyst) and storage protocols (e.g., inert atmosphere to prevent isotopic exchange) .

- Controls: Include non-deuterated glycerol controls to isolate isotope-specific effects .

Advanced: How do kinetic isotope effects (KIEs) influence the reactivity of this compound in enzymatic studies?

Methodological Answer:

KIEs arise from reduced vibrational frequencies in C-D bonds, slowing reaction rates. To quantify KIEs:

Conduct parallel experiments with glycerol and this compound under identical conditions.

Use stopped-flow spectroscopy or HPLC to measure rate constants (k_H/k_D) .

Validate findings via computational modeling (e.g., DFT calculations for transition-state analysis) .

Triangulate data with isotopic tracer studies to resolve mechanistic ambiguities .

Advanced: What advanced analytical techniques resolve discrepancies in isotopic purity assessments of this compound?

Methodological Answer:

- High-resolution MS: Detects low-abundance non-deuterated impurities (e.g., 0.1% protonated species) via exact mass measurements .

- ²H-NMR: Distinguishes positional deuteration (e.g., C2 vs. C1/C3) using deuterium decoupling .

- Cross-validation: Combine techniques (e.g., IR spectroscopy for functional group analysis) to address conflicting data .

Basic: What statistical approaches ensure robustness in this compound tracer study data?

Methodological Answer:

- Error propagation: Calculate uncertainties for isotopic enrichment ratios using Gaussian error models .

- ANOVA: Compare means across experimental groups (e.g., deuterated vs. control) to confirm significance (p < 0.05) .

- External validation: Benchmark results against published databases (e.g., glycerol-water viscosity models ) to identify outliers.

Advanced: How can metabolic pathway studies of this compound account for isotopic dilution effects?

Methodological Answer:

- Tracer design: Use pulse-chase experiments with ¹³C/²H dual-labeled this compound to track metabolic flux .

- Mass balance models: Incorporate isotopic dilution factors (e.g., cellular uptake rates) into kinetic equations .

- Control experiments: Compare results with non-deuterated glycerol to isolate dilution artifacts .

Advanced: How should researchers address contradictory results in this compound isotopic labeling studies?

Methodological Answer:

- Systematic review: Audit experimental parameters (e.g., pH, enzyme purity) that may alter deuteration efficiency .

- Method triangulation: Combine NMR, MS, and chromatographic data to rule out analytical bias .

- Collaborative validation: Share samples with independent labs to confirm findings .

Basic: What are the best practices for storing this compound to prevent isotopic exchange?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.